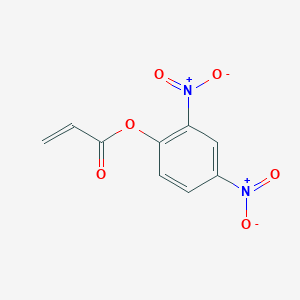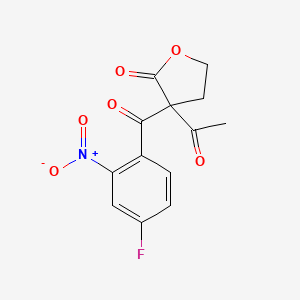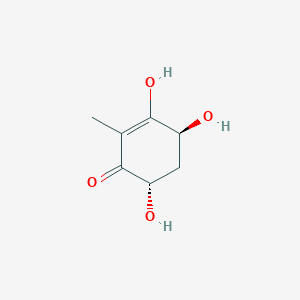
(4S,6S)-3,4,6-trihydroxy-2-methylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,6S)-3,4,6-trihydroxy-2-methylcyclohex-2-en-1-one is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexene ring with three hydroxyl groups and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-3,4,6-trihydroxy-2-methylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reduction of a suitable precursor, such as a diketone, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction conditions typically include a solvent like ethanol or tetrahydrofuran and are carried out at low temperatures to ensure the selective reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of diketones using whole-cell biocatalysts, such as yeast or bacteria, can provide a sustainable and efficient method for large-scale production. The reaction conditions are optimized to maintain the activity of the biocatalysts and achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
(4S,6S)-3,4,6-trihydroxy-2-methylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:
- Reduction
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Propiedades
Número CAS |
63647-57-4 |
|---|---|
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
(4S,6S)-3,4,6-trihydroxy-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O4/c1-3-6(10)4(8)2-5(9)7(3)11/h4-5,8-10H,2H2,1H3/t4-,5-/m0/s1 |
Clave InChI |
FSNFAWQNUAVIBX-WHFBIAKZSA-N |
SMILES isomérico |
CC1=C([C@H](C[C@@H](C1=O)O)O)O |
SMILES canónico |
CC1=C(C(CC(C1=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl-](/img/structure/B14515563.png)
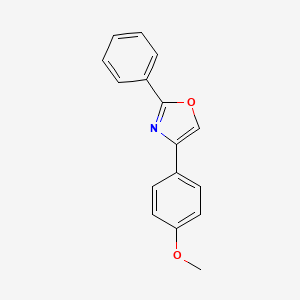
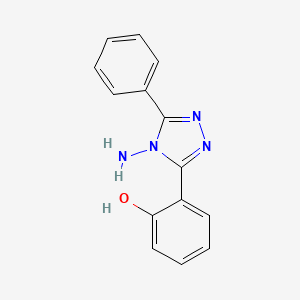
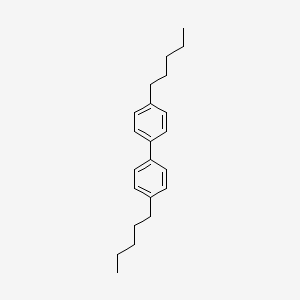
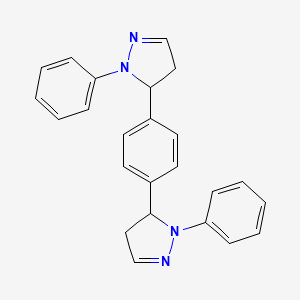
![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)
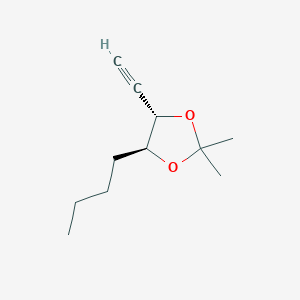
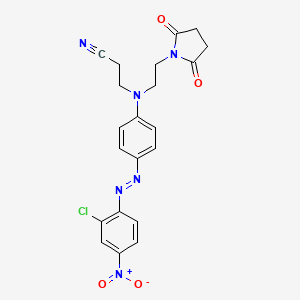
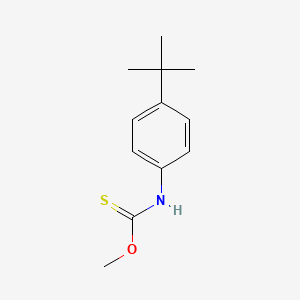
![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)
